molecular formula C9H10N2O3 B568717 4-Aminohippuric-d4 Acid CAS No. 1219805-41-0

4-Aminohippuric-d4 Acid

Cat. No.: B568717
CAS No.: 1219805-41-0
M. Wt: 198.214
InChI Key: HSMNQINEKMPTIC-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminohippuric-d4 Acid is a labelled 4-Aminohippuric acid . It is an acyl glycine, which are normally minor metabolites of fatty acids . The sodium salt form of 4-Aminohippuric acid can be used as a diagnostic tool to measure effective renal plasma flow (ERPF) .


Molecular Structure Analysis

The molecular formula of this compound is C9H6D4N2O3 . The InChI key is HSMNQINEKMPTIC-RHQRLBAQSA-N .


Physical And Chemical Properties Analysis

The melting point of this compound is greater than 246°C . The molecular weight is 198.21 .

Scientific Research Applications

Amino Acids Detection and Applications

Biosensors for Amino Acids : Recent advances in biosensors have improved the detection and quantification of D-Amino acids, highlighting their specific biological functions in mammals and their applications in food safety, human health, and neurological research. Biosensors offer rapid and selective determination, crucial for life science investigations and industrial applications (Rosini, D’Antona, & Pollegioni, 2020).

Herbicide Toxicity and Environmental Impact

Herbicides and Ecosystems : Studies on herbicides, such as 2,4-Dichlorophenoxyacetic acid, have raised concerns regarding their environmental fate, behavior, and ecotoxicological effects on aquatic and terrestrial life. These investigations emphasize the need for sustainable use and effective mitigation strategies to protect ecosystems (Islam et al., 2017).

Pharmacological Roles of Amino Acid Derivatives

DPP-4 Inhibitors : The study of dipeptidyl peptidase 4 (DPP-4) inhibitors, related to amino acid processing, has provided insights into their therapeutic potential for managing diabetes and other metabolic disorders. These inhibitors help modulate the incretin hormones, influencing insulin release and glucose metabolism (Costante et al., 2015).

Mechanism of Action

Target of Action

4-Aminohippuric-d4 Acid, commonly known as PAH, is primarily used in medical tests involving the kidney . It is utilized in the measurement of effective renal plasma flow (ERPF) and the functional capacity of the renal excretory system . The primary targets of this compound are the glomeruli and the proximal tubules of the kidneys .

Mode of Action

This compound is filtered by the glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of aminohippurate is cleared by the kidneys from the renal bloodstream in a single circulation . It is ideally suited for measurement of ERPF since it has a high clearance, is essentially nontoxic at the plasma concentrations reached with recommended doses, and its analytical determination is relatively simple and accurate .

Biochemical Pathways

It is known that the compound plays a crucial role in the study of renal physiology and pathophysiology, enhancing our understanding of kidney diseases

Pharmacokinetics

It is known that the compound is used to measure the functional capacity of the renal tubular secretory mechanism or transport maximum (tm pah) . This is accomplished by elevating the plasma concentration to levels (40-60 mg/100 mL) sufficient to saturate the maximal capacity of the tubular cells to secrete aminohippurate .

Result of Action

The primary result of the action of this compound is the measurement of effective renal plasma flow (ERPF) and the functional capacity of the renal excretory system . It provides critical insights into kidney health and function .

Action Environment

The action environment of this compound is primarily the renal system, specifically the glomeruli and the proximal tubules of the kidneys . Environmental factors that could potentially influence the compound’s action, efficacy, and stability include the overall health of the kidneys, the presence of other compounds or medications in the body, and individual patient factors such as age and overall health status .

Properties

IUPAC Name

2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMNQINEKMPTIC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NCC(=O)O)[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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